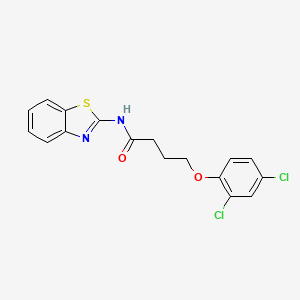![molecular formula C21H22N2O7 B4612332 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(4-methoxyphenyl)amino]-5-oxopentanoate](/img/structure/B4612332.png)
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(4-methoxyphenyl)amino]-5-oxopentanoate
Übersicht
Beschreibung
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(4-methoxyphenyl)amino]-5-oxopentanoate is a useful research compound. Its molecular formula is C21H22N2O7 and its molecular weight is 414.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 414.14270105 g/mol and the complexity rating of the compound is 611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Polymer Applications
- Optical Storage and Polymer Behavior : Research into the synthesis and copolymerization of nitrophenyl compounds, such as the study by Meng et al. (1996), explores their applications in reversible optical storage. This study demonstrates the cooperative motion of polar side groups in amorphous polymers, which can be essential for developing new materials with photoinduced birefringence capabilities (Meng et al., 1996).
Photopolymerization
- Advancements in Photopolymerization : Guillaneuf et al. (2010) introduced a novel compound for nitroxide-mediated photopolymerization (NMP2), highlighting its potential in the field of polymer chemistry. This research underlines the application of specific compounds in initiating polymerization processes under UV irradiation, which is crucial for creating advanced polymer materials (Guillaneuf et al., 2010).
Catalysis
- Reduction of Nitroarenes : The study by Watanabe et al. (1984) on the ruthenium-catalyzed reduction of nitroarenes using formic acid demonstrates the potential for using related compounds in catalytic processes. This research could inform the development of more efficient catalysts for reducing nitroarenes to aminoarenes, a reaction of significant interest in the production of various chemicals and pharmaceuticals (Watanabe et al., 1984).
Chemical Synthesis
- Electrochemical Synthesis : The electrochemical behavior and synthesis of related compounds, such as the work by Konarev et al. (2007), shed light on methods for producing amino acids and other valuable chemical entities. This research explores the electroreduction of nitro compounds to produce amino compounds, which has implications for synthesizing a wide range of chemical products (Konarev et al., 2007).
Medicinal Chemistry
- Anticancer Drug Development : Basu Baul et al. (2009) investigated amino acetate functionalized Schiff base organotin(IV) complexes for their potential as anticancer drugs. This work highlights the exploration of structurally similar compounds in the development of new therapeutic agents, with a focus on their cytotoxic effects against various human tumor cell lines (Basu Baul et al., 2009).
Eigenschaften
IUPAC Name |
[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 5-(4-methoxyanilino)-5-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O7/c1-14-6-7-15(12-18(14)23(27)28)19(24)13-30-21(26)5-3-4-20(25)22-16-8-10-17(29-2)11-9-16/h6-12H,3-5,13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRLGGSZUWYEGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)CCCC(=O)NC2=CC=C(C=C2)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4612258.png)
![[3-methyl-6-(2-naphthyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B4612273.png)
![N-[2-(dimethylamino)ethyl]-2-(4-fluorophenoxy)propanamide](/img/structure/B4612281.png)
![N-{[(2-allyl-2-phenyl-4-penten-1-yl)amino]carbonothioyl}benzamide](/img/structure/B4612289.png)
![N-[4-(aminosulfonyl)benzyl]-3,5-dichloro-4-propoxybenzamide](/img/structure/B4612290.png)
![3-[(2-ethoxy-3-methoxybenzyl)amino]-2-methylbenzoic acid](/img/structure/B4612300.png)
![4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B4612301.png)
![N-[1-(4-chlorophenyl)propyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B4612311.png)
![2-{[5-(2-anilino-2-oxoethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B4612314.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-(4-methylphenyl)-3-isoxazolecarboxamide](/img/structure/B4612324.png)

![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)propanamide](/img/structure/B4612342.png)
![N',N''-[oxybis(4,1-phenylenecarbonyl)]di(2-thiophenecarbohydrazide)](/img/structure/B4612349.png)
